molecular formula C24H19N3O6 B2448155 N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide CAS No. 887889-00-1

N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2448155
CAS RN: 887889-00-1
M. Wt: 445.431
InChI Key: JQMXTQAWFGJQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide, also known as EBC-46, is a natural compound derived from the seeds of the blushwood tree (Hylandia dockrillii) found in the rainforests of north Queensland, Australia. This compound has been the subject of extensive scientific research due to its potential as a cancer treatment.

Scientific Research Applications

  • Sigma Receptors Ligands : Novel benzofuran-2-carboxamide ligands, selective for sigma receptors, have been synthesized and exhibit high affinity at the sigma-1 receptor. These ligands, such as KSCM-1, have been developed through a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used for N-alkylation (Marriott et al., 2012).

  • Anticancer Agents and NF-κB Inhibitors : Benzofuran-2-carboxamide derivatives have been designed and synthesized as anticancer agents and inhibitors of NF-κB activity. Some of these derivatives show potent cytotoxic activities against various human cancer cell lines and inhibit LPS-induced NF-κB transcriptional activity (Choi et al., 2015).

  • Antimicrobial Agents : Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds show significant activity against a range of pathogenic microorganisms including gram-negative and gram-positive bacterial strains (Idrees et al., 2019).

  • Corrosion Inhibition : N-Phenyl-benzamide derivatives have been studied for their role in inhibiting the acidic corrosion of mild steel. These compounds act as interface corrosion inhibitors and show high inhibition efficiency, influenced by the presence of electron-withdrawing or electron-releasing substituents (Mishra et al., 2018).

  • Cholinesterase Inhibitors : Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized as new cholinesterase inhibitors. These compounds exhibit potent inhibitory effects on butyrylcholinesterase and also show good inhibitory effects on Aβ self-aggregation, suggesting potential in Alzheimer's disease research (Abedinifar et al., 2018).

  • Gastrointestinal Prokinetic Activity : N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-2-32-16-13-11-15(12-14-16)25-24(29)22-21(18-8-4-6-10-20(18)33-22)26-23(28)17-7-3-5-9-19(17)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMXTQAWFGJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide

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